

Ludaterone Acetate (AKP-009) for Benign Prostatic Hyperplasia: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ludaterone**
Cat. No.: **B12421031**

[Get Quote](#)

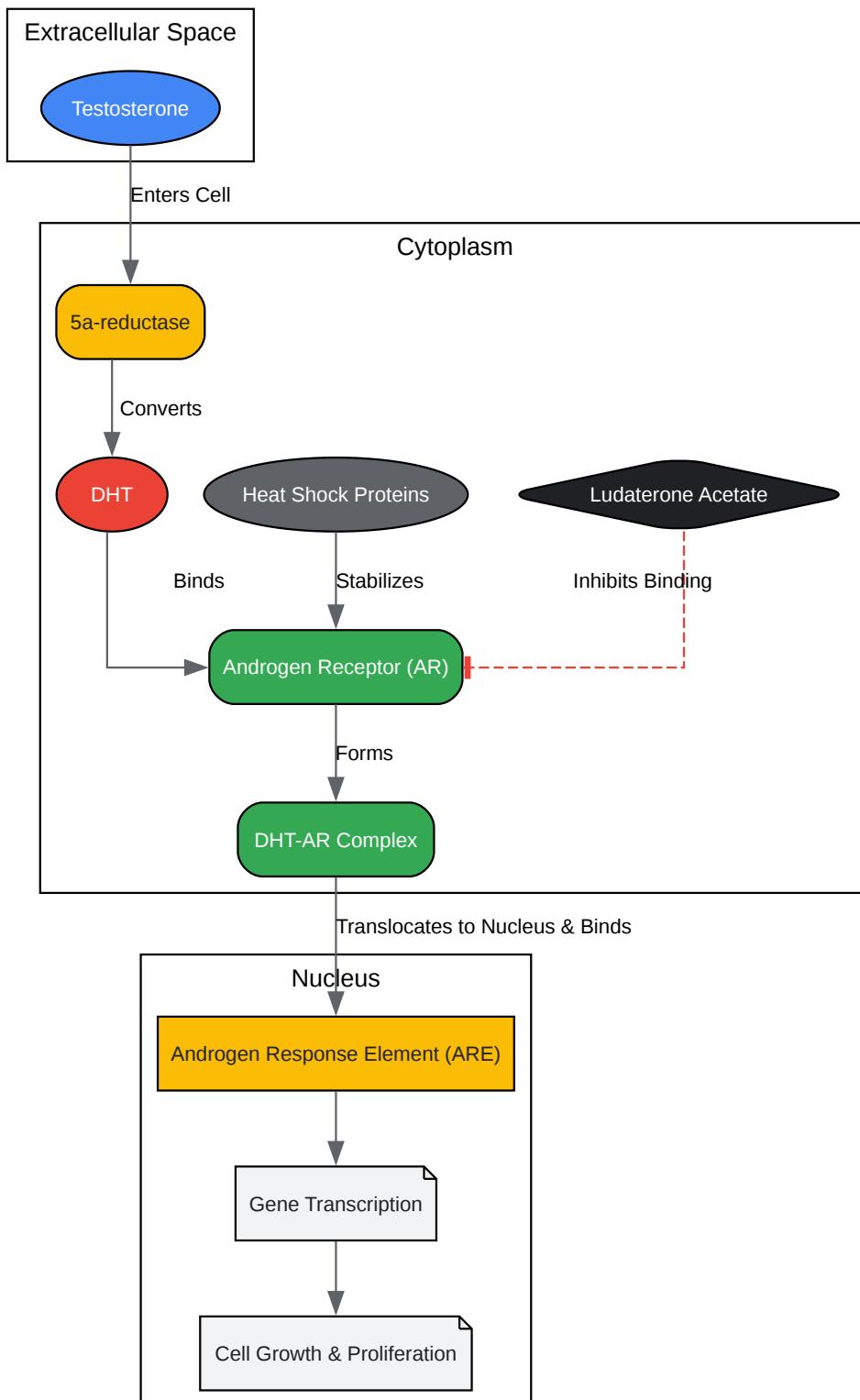
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaterone acetate (formerly AKP-009) is a novel, orally administered antiandrogen agent that has been investigated for the treatment of benign prostatic hyperplasia (BPH). As a modulator of the androgen receptor, **Ludaterone** acetate targets the underlying hormonal mechanisms that contribute to prostatic growth. This technical guide provides a comprehensive overview of the available research on **Ludaterone** acetate, including its mechanism of action, and a summary of its clinical development. While detailed quantitative data from clinical trials are not publicly available, this document synthesizes the existing information to inform researchers and drug development professionals.

Introduction to Ludaterone Acetate

Ludaterone acetate is a steroidal antiandrogen developed by ASKA Pharmaceutical Co., Ltd. for the potential treatment of BPH, a common condition in aging men characterized by the non-malignant growth of the prostate gland, leading to lower urinary tract symptoms (LUTS). The therapeutic rationale for **Ludaterone** acetate is based on the well-established role of androgens, particularly dihydrotestosterone (DHT), in the pathophysiology of BPH.


Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Ludaterone acetate functions as an androgen receptor modulator.^[1] The androgen receptor (AR) signaling pathway is a critical driver of prostate growth and is a key therapeutic target in BPH.

The proposed mechanism of action for **Ludaterone** acetate involves the competitive inhibition of androgens at the AR. By binding to the AR, **Ludaterone** acetate is expected to prevent the downstream signaling cascade that leads to the transcription of genes involved in prostate cell proliferation and survival.

Below is a diagram illustrating the general androgen receptor signaling pathway in prostatic cells, which **Ludaterone** acetate is designed to inhibit.

Figure 1: Androgen Receptor Signaling Pathway in BPH

[Click to download full resolution via product page](#)

A simplified diagram of the androgen receptor signaling pathway.

Clinical Development Program

Ludaterone acetate has undergone Phase I and Phase IIa clinical trials, primarily in Japan. The joint development and commercialization agreement between ASKA Pharmaceutical and Kyorin Pharmaceutical for **Ludaterone** was terminated in August 2025.[\[2\]](#)

Phase I Clinical Trials

Multiple Phase I studies were conducted to assess the pharmacokinetics, safety, and food effect of **Ludaterone** acetate in healthy male volunteers.[\[1\]](#) One of these trials, registered as jRCT2071230052, investigated single and multiple oral doses of AKP-009.[\[3\]](#)

Table 1: Overview of **Ludaterone** Acetate Phase I Clinical Trial (jRCT2071230052)[\[3\]](#)

Parameter	Description
Study Title	A Phase I study to investigate the pharmacokinetics, food effect, and safety of AKP-009 after single and multiple oral doses.
Status	Completed
Primary Outcome	Pharmacokinetics and Safety
Interventions	Single oral doses of AKP-009 (ranging from 5 mg to 240 mg) or placebo. Multiple oral doses of AKP-009 (ranging from 5 mg to 40 mg) or placebo once daily for 10 days.
Participants	Healthy adult Japanese men.

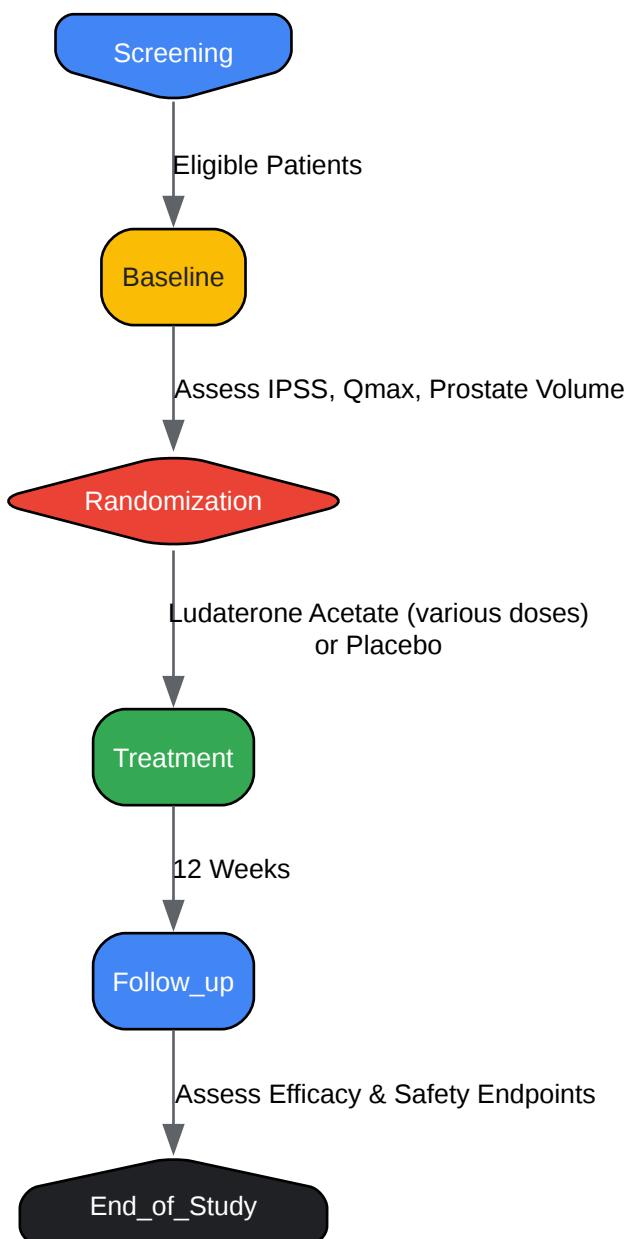
Phase IIa Clinical Trial

An early-phase, randomized, double-blind, placebo-controlled Phase IIa study (JapicCTI-195084 / jRCT2080224995) was completed to evaluate the efficacy and safety of **Ludaterone** acetate in patients with BPH.

Table 2: Overview of **Ludaterone** Acetate Phase IIa Clinical Trial (JapicCTI-195084)

Parameter	Description
Study Title	Early phase 2 study to investigate the efficacy and safety of AKP-009 in patients with benign prostatic hyperplasia.
Status	Completed
Primary Endpoint	Safety & Efficacy (Rate of change from baseline in prostate volume at 12 weeks of administration).
Participants	Approximately 100 patients with Benign Prostatic Hyperplasia.
Intervention	Once daily administration of AKP-009 or placebo.

Unfortunately, the publicly available results of this trial indicated that no statistically significant dose correlation was found, and no significant difference was observed for each active group compared to the placebo group in the primary endpoint. This outcome led to the consideration of a higher-dose clinical study.


Experimental Protocols

Detailed experimental protocols for the clinical trials of **Iudaterone** acetate are not publicly available. However, based on standard clinical trial designs for BPH, the following methodologies were likely employed.

Generalized Clinical Trial Workflow for a BPH Therapeutic Agent

The diagram below illustrates a typical workflow for a Phase II clinical trial investigating a new drug for BPH.

Figure 2: Generalized Phase II Clinical Trial Workflow for BPH

[Click to download full resolution via product page](#)

A generalized workflow for a Phase II BPH clinical trial.

Efficacy and Safety Assessments

Efficacy parameters in BPH trials typically include:

- International Prostate Symptom Score (IPSS): A patient-reported questionnaire to assess the severity of LUTS.

- Peak Urinary Flow Rate (Qmax): Measured by uroflowmetry to objectively assess bladder outlet obstruction.
- Prostate Volume: Measured by transrectal ultrasound (TRUS) to assess changes in prostate size.
- Post-Void Residual (PVR) Urine Volume: Measures the amount of urine left in the bladder after urination.

Safety parameters generally monitored include:

- Adverse event reporting.
- Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
- Vital signs.
- Electrocardiograms (ECGs).

Summary of Available Data

As of the latest available information, detailed quantitative data from the clinical development program of **ludaterone** acetate for BPH have not been published in peer-reviewed journals or presented at major scientific conferences. The high-level outcome of the Phase IIa study suggests that the doses tested did not demonstrate a statistically significant improvement over placebo.

Table 3: Summary of Expected vs. Available Data for **Ludaterone** Acetate in BPH

Data Category	Expected Data from Clinical Trials	Publicly Available Information
Efficacy	- Change in IPSS- Change in Qmax- Reduction in Prostate Volume- Change in PVR	No statistically significant difference compared to placebo in the Phase IIa trial for the primary endpoint of prostate volume change.
Safety	- Incidence of adverse events- Laboratory abnormalities- ECG changes	General safety was assessed, but specific data is not available.
Pharmacokinetics	- Cmax, Tmax, AUC- Half-life- Food effect	Pharmacokinetics were a primary outcome of Phase I studies, but specific parameters have not been publicly disclosed.

Conclusion and Future Directions

Ludaterone acetate is an androgen receptor modulator that was investigated for the treatment of BPH. While the initial clinical development showed promise by targeting a key pathway in BPH pathophysiology, the Phase IIa trial did not meet its primary efficacy endpoint at the doses studied. The termination of the co-development agreement further indicates a shift in the development strategy for this compound.

For researchers in the field, the development of **Ludaterone** acetate underscores the challenges in developing new therapeutics for BPH. Future research in this area may require exploration of higher doses, different patient populations, or combination therapies. The full clinical potential of **Ludaterone** acetate remains to be elucidated and will depend on the outcomes of any future clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ludaterone acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ASKA, Kyorin End Partnership on BPH Drug AKP-009 | PHARMA JAPAN [pj.jiho.jp]
- 3. | NIPH Clinical Trials Search [rctportal.mhlw.go.jp]
- To cite this document: BenchChem. [Ludaterone Acetate (AKP-009) for Benign Prostatic Hyperplasia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421031#ludaterone-for-benign-prostatic-hyperplasia-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com